N-(2-(1H-indol-3-yl)ethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide
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Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is a synthetic organic compound that features a complex structure combining an indole moiety, a piperidine ring, and a pyrimidine carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-indol-3-yl)ethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an aldehyde or ketone.
Attachment of the Ethyl Linker: The indole derivative is then alkylated using an appropriate ethylating agent, such as ethyl bromide, under basic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is constructed through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Formation of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine intermediate.
Final Coupling: The final step involves coupling the indole-ethyl intermediate with the piperidine-pyrimidine carboxamide under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis, including continuous flow reactions and the use of automated synthesizers to improve yield and efficiency.
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxindole derivatives.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions, using catalysts such as palladium on carbon.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, nucleophiles (amines, thiols).
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-(2-(1H-indol-3-yl)ethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with aromatic residues in the active site of enzymes, while the piperidine and pyrimidine rings can form hydrogen bonds and hydrophobic interactions, stabilizing the compound within the binding pocket. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
N-(2-(1H-indol-3-yl)ethyl)-4-piperidone: Similar structure but with a ketone group instead of a carboxamide.
6-(Piperidin-1-yl)pyrimidine-4-carboxamide: Lacks the indole moiety, simplifying the structure.
N-(2-(1H-indol-3-yl)ethyl)-6-(morpholin-4-yl)pyrimidine-4-carboxamide: Contains a morpholine ring instead of a piperidine ring.
Uniqueness: N-(2-(1H-indol-3-yl)ethyl)-6-(piperidin-1-yl)pyrimidine-4-carboxamide is unique due to the combination of its indole, piperidine, and pyrimidine carboxamide groups, which confer specific biological activities and chemical properties not found in simpler analogs. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-piperidin-1-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c26-20(18-12-19(24-14-23-18)25-10-4-1-5-11-25)21-9-8-15-13-22-17-7-3-2-6-16(15)17/h2-3,6-7,12-14,22H,1,4-5,8-11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRGKJKTVGKJGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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